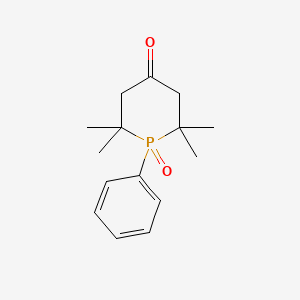
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide is an organophosphorus compound with the molecular formula C15H21OP It is known for its unique structural features, which include a phosphinanone core with four methyl groups and a phenyl group attached to the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine oxide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
化学反应分析
Types of Reactions
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphinanone core and the phenyl group, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions yield phosphine oxides or phosphonates, while reduction reactions produce phosphinanes. Substitution reactions result in derivatives with modified functional groups .
科学研究应用
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing their function and leading to various physiological effects .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst and spin label in various applications.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of TEMPO and other related compounds.
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one: A compound similar to 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide but lacking the oxide group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the oxide group enhances its ability to participate in oxidation and reduction reactions, making it a versatile reagent in various chemical transformations .
属性
分子式 |
C15H21O2P |
|---|---|
分子量 |
264.30 g/mol |
IUPAC 名称 |
2,2,6,6-tetramethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C15H21O2P/c1-14(2)10-12(16)11-15(3,4)18(14,17)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI 键 |
VYAMYKUUSCVTBW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)CC(P1(=O)C2=CC=CC=C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


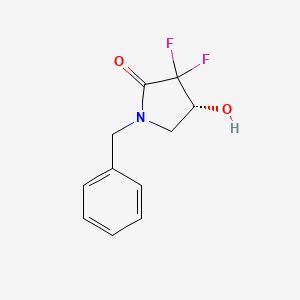
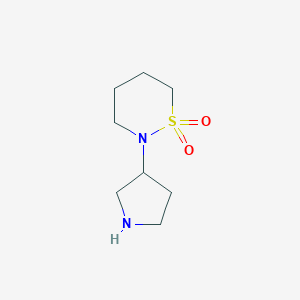
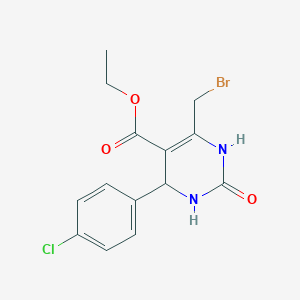
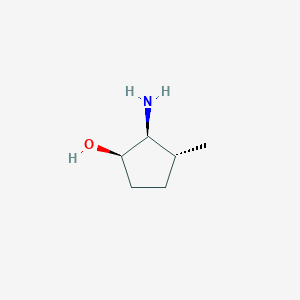
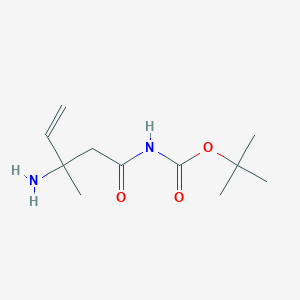
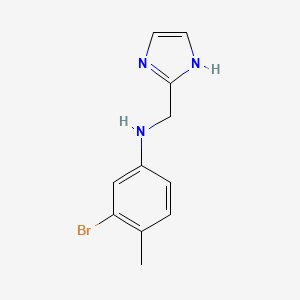
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
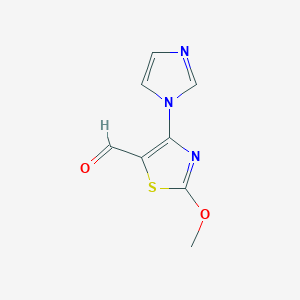
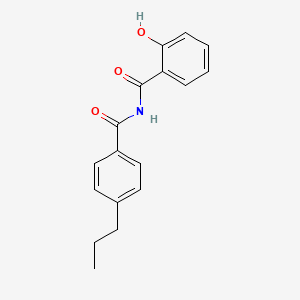
![3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol](/img/structure/B13325224.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
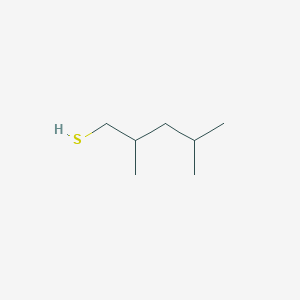
amine](/img/structure/B13325240.png)
